molecular formula C16H13ClF3NO2 B5760921 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide

Katalognummer B5760921
Molekulargewicht: 343.73 g/mol
InChI-Schlüssel: WOJTXWSDRBMPRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide, commonly known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTAP is a selective antagonist of the mu-opioid receptor, which is involved in pain perception and addiction.

Wirkmechanismus

CTAP acts as a selective antagonist of the mu-opioid receptor, which is involved in pain perception and addiction. By blocking the activation of this receptor, CTAP can reduce the effects of opioids, including tolerance, dependence, and addiction. CTAP has also been shown to have an allosteric effect on the delta-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
CTAP has been shown to have a range of biochemical and physiological effects. In animal models, CTAP has been shown to reduce opioid-induced respiratory depression, suggesting its potential use as a safer alternative to traditional opioids. CTAP has also been shown to have anti-inflammatory effects, which may contribute to its analgesic effects. Additionally, CTAP has been shown to have anxiolytic effects, indicating its potential use in the treatment of anxiety disorders.

Vorteile Und Einschränkungen Für Laborexperimente

CTAP has several advantages for lab experiments, including its high selectivity for the mu-opioid receptor and its ability to cross the blood-brain barrier. However, CTAP has several limitations, including its relatively short half-life and the need for specialized equipment for its synthesis.

Zukünftige Richtungen

There are several potential future directions for research on CTAP. One area of interest is the development of more potent and selective CTAP analogs, which may have improved therapeutic efficacy. Another area of interest is the investigation of CTAP's potential use in the treatment of other conditions, such as anxiety disorders and inflammation. Additionally, further research is needed to fully understand the mechanism of action of CTAP and its potential interactions with other drugs.

Synthesemethoden

CTAP can be synthesized through a multistep process involving the reaction of 4-chloro-3-(trifluoromethyl)aniline with 2-methoxybenzoyl chloride in the presence of a base, followed by reaction with ethyl acetate and acetic anhydride. The resulting intermediate is then reacted with N,N-dimethylacetamide to yield CTAP.

Wissenschaftliche Forschungsanwendungen

CTAP has been extensively studied for its potential therapeutic applications in the treatment of pain and addiction. In preclinical studies, CTAP has been shown to reduce opioid-induced tolerance and dependence, suggesting its potential use as an adjunct therapy for opioid addiction. CTAP has also been shown to reduce pain sensitivity in animal models, indicating its potential use as an analgesic.

Eigenschaften

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NO2/c1-23-14-5-3-2-4-10(14)8-15(22)21-11-6-7-13(17)12(9-11)16(18,19)20/h2-7,9H,8H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJTXWSDRBMPRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.